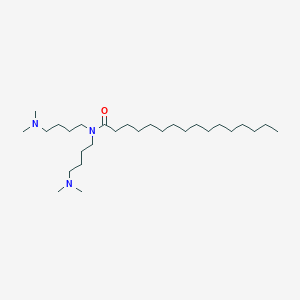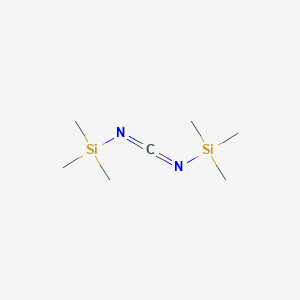![molecular formula C48H91NO8 B093116 (Z)-N-[(E,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide CAS No. 17283-91-9](/img/structure/B93116.png)
(Z)-N-[(E,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-[(E,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide, also known as (Z)-N-[(E,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide, is a useful research compound. Its molecular formula is C48H91NO8 and its molecular weight is 810.2 g/mol. The purity is usually 95%.
The exact mass of the compound (Z)-N-[(E,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycoconjugates - Glycolipids - Glycosphingolipids - Neutral Glycosphingolipids - Ceramides - Cerebrosides - Galactosylceramides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (Z)-N-[(E,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-[(E,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Increasing Tolerance to Chilling Injury in Wheat
Cerebroside C has been found to increase tolerance to chilling injury in wheat roots . When wheat seedlings were grown in media containing 20 µg/mL cerebroside C, the germination rate, potential, and index were significantly improved, and the germination time was shortened . This suggests that cerebroside C could be used to enhance the cold resistance of crops, which is particularly important in regions with cold climates .
Altering Lipid Composition
Cerebroside C has been shown to alter the lipid composition in wheat roots . This alteration in lipid composition was associated with an increased tolerance to chilling injury . The unsaturation degree of fatty acids was enhanced, and the contents of linoleic acid, linolenic acid, palmitic acid, and stearic acid were detected using GC-MS .
Reducing Lipid Peroxidation
Cerebroside C has been found to significantly reduce lipid peroxidation, as expressed by malondialdehyde (MDA) content and relative membrane permeability (RMP), in wheat roots . This reduction in lipid peroxidation may contribute to the increased chilling tolerance observed in cerebroside C-treated roots .
Inhibiting Enzyme Activities
Cerebroside C has been shown to inhibit the activities of lipoxygenase (LOX), phospholipid C (PLC), and phospholipid D (PLD) in wheat roots . These enzymes are involved in lipid metabolism, and their inhibition may contribute to the alteration of lipid composition and the reduction of lipid peroxidation observed in cerebroside C-treated roots .
Enhancing Antioxidant Capacities
Cerebroside C has been found to increase the capacities of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) in wheat roots . These enzymes are important antioxidants that protect cells from oxidative damage. The enhanced antioxidant capacities may contribute to the increased chilling tolerance observed in cerebroside C-treated roots .
Mediating Diverse Biological Processes
Cerebrosides, including cerebroside C, have been found to mediate diverse biological processes, such as the regulation of cell growth, protein trafficking and sorting, modulation of cell adhesion, formation and stabilization of axonal branches, and cell morphogenesis . This suggests that cerebroside C could have wide-ranging applications in biological research and biotechnology .
Mécanisme D'action
Target of Action
C 24-Cerebroside, also known as galactosylceramides, belongs to the family of glycosphingolipids . These complex lipids are crucial constituents of cell membranes, especially in the nervous system . They serve critical functions in maintaining cell structure and signal transduction processes .
Mode of Action
Cerebrosides interact with their targets by maintaining cell structure and participating in signal transduction processes . The primary sugar in cerebrosides is galactose, attached via a glycosidic linkage to the ceramide backbone . The orientation and position of the galactose residue determine the specific properties and functions of different cerebroside molecules .
Biochemical Pathways
Cerebrosides are involved in various biochemical pathways. For instance, α-GalCer, a type of cerebroside, is a potent activator of natural killer T (NKT) cells, a subset of T cells that play a critical role in immune responses . α-GalCer is recognized by the T cell receptor (TCR) of NKT cells when presented by the CD1d molecule on antigen-presenting cells . Upon activation, NKT cells rapidly produce various cytokines and initiate immune responses .
Pharmacokinetics
It’s known that the length and saturation of the fatty acid chain in cerebrosides can vary, influencing the physical properties of the molecule . This could potentially affect the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
Result of Action
The action of cerebrosides results in maintaining cell structure and facilitating signal transduction processes . In the case of α-GalCer, it can activate NKT cells, leading to the production of various cytokines and initiation of immune responses .
Action Environment
Environmental factors can influence the action of cerebrosides. For instance, cerebroside C has been found to increase tolerance to chilling injury in wheat seedlings . This suggests that temperature can significantly influence the efficacy and stability of cerebrosides .
Propriétés
IUPAC Name |
(Z)-N-[(E,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H91NO8/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-44(52)49-41(40-56-48-47(55)46(54)45(53)43(39-50)57-48)42(51)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h17-18,35,37,41-43,45-48,50-51,53-55H,3-16,19-34,36,38-40H2,1-2H3,(H,49,52)/b18-17-,37-35+/t41?,42-,43-,45+,46+,47-,48+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOZIXHPUPAOIA-KVGFKTOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H](C(CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H91NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
810.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-[(E,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide | |
CAS RN |
17283-91-9 |
Source


|
| Record name | N-Nervonylgalactosylsphingosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017283919 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate](/img/structure/B93050.png)



